N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine ring. The isopropyl (propan-2-yl) group at the 2-amino position distinguishes it from other derivatives.
Properties
Molecular Formula |
C9H15N3S |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
N-propan-2-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C9H15N3S/c1-6(2)11-9-12-7-4-3-5-10-8(7)13-9/h6,10H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
VTOKFQROFYHABB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=C(S1)NCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives followed by thiazole heterocycle annulation . One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to afford the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to form the desired thiazolo[5,4-b]pyridine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Amine Alkylation/Acylation
The secondary amine at the 2-position undergoes nucleophilic substitution or condensation:
-
Urea Formation : Reacting with isocyanates or carbamoyl chlorides yields urea derivatives, as seen in MALT1 inhibitor syntheses .
-
Acylation : Treatment with acyl chlorides or anhydrides produces amides .
| Reactant | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| 6-Amino-thiazolo[5,4-b]pyridine | Triazolopyridine-urea derivative | Cu catalysis, DMF, 100°C | 64% |
Deprotection Reactions
Tert-butyl carbamate (Boc) groups, if present, are cleaved using acidic conditions:
-
HCl/EtOAc : Removes Boc groups at room temperature (87% yield) .
-
Trifluoroacetic Acid (TFA) : Efficient deprotection in dichloromethane (1h, quantitative yield) .
Halogenation and Cross-Coupling
Bromination at the 2-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings:
-
Bromination : Using CuBr₂ and alkyl nitrite introduces bromine .
-
Cyanation : Subsequent treatment with CuCN yields cyano derivatives .
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| 2-Bromo-thiazolo[5,4-b]pyridine | CuCN, DMF, 120°C | 2-Cyano derivative | 78% |
Reduction of Pyridine Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine, altering electronic properties .
Oxidation and Stability
The thiazole sulfur is susceptible to oxidation:
-
H₂O₂/EtOH : Forms sulfoxide (30% yield) or sulfone (55% yield under stronger conditions) .
-
Stability : The compound remains stable under acidic (HCl) or basic (K₂CO₃) conditions, enabling diverse synthetic modifications .
Biological Derivatization
The amine group is leveraged for prodrug development:
-
Phosphate Prodrugs : Generated via phosphorylation for enhanced bioavailability .
-
Peptide Conjugates : Facilitate targeted delivery in anticancer applications .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Products | Applications |
|---|---|---|---|
| Cyclization | S₈, Cyanamide, Pyrrolidine | Thiazolo[5,4-b]pyridine core | Core scaffold synthesis |
| Deprotection | HCl/EtOAc or TFA/DCM | Free amine | Intermediate for further steps |
| Urea Formation | Aryl isocyanates | Urea-linked inhibitors | MALT1/HPK1 inhibitor development |
| Oxidation | H₂O₂, KMnO₄ | Sulfoxide/sulfone derivatives | Metabolic stability studies |
Mechanistic Insights
Scientific Research Applications
N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound with a thiazole and pyridine structure, with the molecular formula and a molecular weight of 197.30 g/mol . It features a unique substitution pattern with nitrogen and sulfur atoms, giving it distinct chemical properties and potential biological activities. This compound has been investigated for various biological activities, with preliminary studies suggesting it may act as an enzyme inhibitor or receptor modulator. Its potential therapeutic properties include antimicrobial, anticancer, and anti-inflammatory activities, with specific mechanisms of action involving interactions with molecular targets such as enzymes or receptors.
Scientific Research Applications
This compound has several applications in scientific research and industry. Studies on its interactions with biological targets indicate that it may inhibit enzymes by binding to their active sites or modulate receptors through interactions with their binding domains. These interactions are crucial for understanding the compound's potential therapeutic effects and mechanisms of action in various biological systems.
Related compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Key Differences |
|---|---|---|
| Thiazolo[4,5-b]pyridines | Similar thiazole-pyridine framework | Different substitution patterns |
| Thiazolo[5,4-d]pyrimidines | Contains a pyrimidine ring instead of a pyridine ring | Different nitrogen-sulfur arrangement |
| Triazolothiadiazines | Features a triazole ring fused with a thiadiazine ring | Distinct ring structure and reactivity |
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, some derivatives of thiazolo[5,4-b]pyridine have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . The compound’s structure allows it to form key hydrogen bonds with the kinase, leading to its inhibitory activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations: Thiazolo[5,4-b]pyridine vs. Thiazolo[5,4-c]pyridine
- Target Compound : The thiazolo[5,4-b]pyridine core implies fusion of the thiazole ring at the 5,4-b positions of the pyridine ring, resulting in a distinct electronic and steric profile.
- The dimethylamine substituent introduces a smaller, more electron-donating group compared to the isopropyl group, which may influence solubility and reactivity .
Substituent Modifications on the 2-Amine Position
N-Phenyl Derivative (Thiazolopyridine 126, ):
- Structure : Substitution with a phenyl group increases aromaticity and lipophilicity.
- Such modifications are often explored to optimize pharmacokinetic properties .
N-(2-Methoxyethyl) Derivative (CAS 2059942-63-9, ):
- Structure : The methoxyethyl group introduces an oxygen atom, improving hydrophilicity.
- Applications : Likely used as a building block in drug discovery, where polar substituents enhance metabolic stability or target engagement .
5-(Propan-2-yl) Derivative ():
Data Table: Structural and Functional Comparison
Biological Activity
N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is CHNS with a molecular weight of 197.30 g/mol. The compound features a thiazole ring fused to a pyridine structure, characterized by the presence of both nitrogen and sulfur atoms which contribute to its unique chemical properties .
Synthesis Methods:
The synthesis typically involves cyclization reactions between 2-aminopyridine and suitable thioamides in the presence of dehydrating agents. Common solvents include ethanol or acetonitrile under heating conditions to facilitate the reaction .
Biological Activities
This compound has been investigated for various biological activities including:
- Antimicrobial Activity: Preliminary studies indicate that the compound may exhibit significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens with minimum inhibitory concentration (MIC) values suggesting potent activity against bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties: The compound has demonstrated potential anticancer effects in vitro. Research indicates that it may induce apoptosis in cancer cells through interactions with specific molecular targets involved in cell proliferation and survival pathways .
- Anti-inflammatory Effects: Studies suggest that this compound could modulate inflammatory responses by inhibiting key enzymes involved in inflammation processes .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites of target enzymes. This interaction can disrupt normal enzymatic functions leading to therapeutic effects .
- Receptor Modulation: It may also modulate receptor activity by interacting with binding domains on various receptors involved in signaling pathways crucial for cellular responses .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
